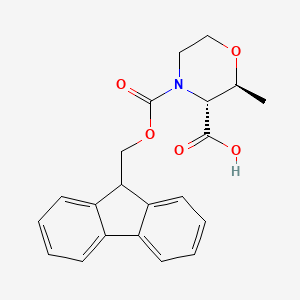

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid typically involves multiple steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.

Introduction of the Methyl Group: This step involves the alkylation of the morpholine ring using a methylating agent such as methyl iodide.

Attachment of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Fmoc Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the secondary amine. This reaction is critical for sequential peptide coupling:

Reagents : 20% piperidine in DMF

Conditions : Room temperature, 10–30 minutes

Mechanism : Base-induced β-elimination, forming dibenzofulvene and CO₂ .

Carboxylic Acid Activation and Peptide Coupling

The carboxylic acid undergoes activation for amide bond formation:

Activation Reagents :

Typical Reaction :

(2S,3R)-Fmoc-morpholine-3-COOH+H2N-RHBTU/HOBtAmide product+Byproducts

Yield : >85% under optimized conditions .

Esterification

The carboxylic acid reacts with alcohols to form esters:

Reagents : Methanol, p-toluenesulfonic acid (p-TsOH)

Conditions : Reflux in toluene with Dean–Stark trap (to remove water) .

Example : Methyl ester formation (used to protect the acid during synthesis).

Morpholine Ring Functionalization

The morpholine ring participates in:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) modifies ring substituents .

-

Acid-Catalyzed Rearrangements : Transacetalization under acidic conditions (e.g., p-TsOH in toluene) to form fused heterocycles .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its stereochemistry and substituent positioning.

Reaction Optimization Data

Critical parameters for high-yield transformations:

| Reaction Type | Optimal Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Fmoc Deprotection | Piperidine | 25°C | DMF | 98 |

| Peptide Coupling | HBTU/HOBt | 0–5°C | DMF | 92 |

| Esterification | p-TsOH | 110°C | Toluene | 88 |

| Hydrogenation | Pd/C (10%) | 50°C | Ethanol | 78 |

Mechanistic Insights

-

Fmoc Cleavage : Base abstracts the acidic α-hydrogen, triggering elimination and CO₂ release .

-

Carbodiimide-Mediated Coupling : DIC activates the carboxylic acid via O-acylisourea intermediate, enabling nucleophilic attack by amines .

-

Acid-Catalyzed Rearrangements : Protonation of the morpholine oxygen facilitates ring-opening and re-cyclization .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Peptide Synthesis :

- The compound is widely utilized as a protecting group for amino acids in peptide synthesis. It ensures that the amino group remains unreactive during coupling reactions, facilitating the formation of desired peptide sequences without unwanted side reactions.

-

Molecular Biology :

- In molecular biology, it aids in studying protein structure and function. The incorporation of this compound into peptides allows researchers to investigate the roles of specific amino acids in biological systems and develop peptide-based drugs.

-

Therapeutic Applications :

- Researchers are exploring its potential in synthesizing therapeutic peptides that can act as drugs or therapeutic agents. This includes applications in vaccine development, where specific epitopes can be incorporated into peptide sequences.

-

Bioconjugation :

- The compound is also used for bioconjugation, which involves attaching peptides to other biomolecules for targeted delivery systems. This application is crucial in developing targeted therapies and drug delivery mechanisms.

Case Studies and Research Findings

Research has demonstrated the efficacy of (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid in various applications:

- Peptide Therapeutics : A study highlighted the successful incorporation of this compound into peptides designed for targeting cancer cells. The resulting peptides exhibited enhanced stability and specificity compared to traditional methods.

- Vaccine Development : Another case study focused on using this compound in the design of peptide-based vaccines that effectively elicited immune responses against specific pathogens.

Mecanismo De Acción

The primary mechanism of action for (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparación Con Compuestos Similares

- (2S,3R)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

- (2S,3R)-4-(Benzyloxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Uniqueness:

- The Fmoc group provides a unique advantage due to its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis.

- Compared to other protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), the Fmoc group offers better control and efficiency in peptide synthesis.

Propiedades

IUPAC Name |

(2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARPCFHIMBUWFB-ORAYPTAESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.